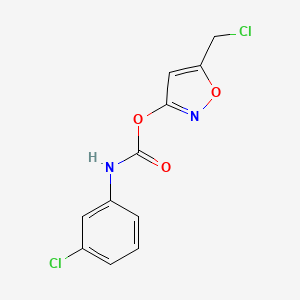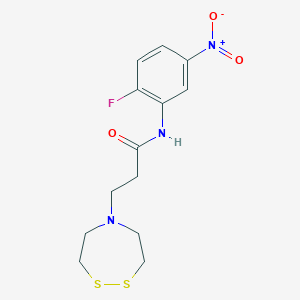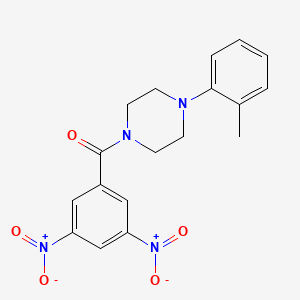
5-(chloromethyl)-3-isoxazolyl N-(3-chlorophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamates, such as “5-(chloromethyl)-3-isoxazolyl N-(3-chlorophenyl)carbamate”, are a class of chemicals that have wide applications in agriculture as pesticides and herbicides . They are also used in medicine and other industries. They are characterized by the presence of a carbamate group (-NHCOO-) in their structure .
Synthesis Analysis
The synthesis of carbamates typically involves the reaction of an amine or ammonia with a suitable ester or acid chloride . The specific synthesis pathway for “this compound” would depend on the starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of a carbamate involves a carbonyl group (C=O) attached to an alkyl or aryl group and an -NH2 group . The specific structure of “this compound” would include these groups along with a 3-isoxazolyl group and a 3-chlorophenyl group.Chemical Reactions Analysis
Carbamates undergo various chemical reactions, including hydrolysis and reactions with nucleophiles . They can also undergo reactions with various enzymes in biological systems, leading to their degradation .Physical and Chemical Properties Analysis
Carbamates generally have moderate water solubility and are stable under normal conditions . They can be solids or liquids depending on their specific structure .科学的研究の応用
1. Antitumor Applications:
- A study by Stevens et al. (1984) found that a compound similar in structure was effective against L-1210 and P388 leukemia, indicating potential antitumor properties.
- Potkin et al. (2014) synthesized isoxazolyl- and isothiazolylcarbamides with high antitumor activity, suggesting the potential of similar compounds in cancer treatment.
2. Agricultural Applications:
- Carbendazim and tebuconazole, related to the compound , are used in agriculture for fungal disease control, as highlighted by Campos et al. (2015). Their study focuses on the use of nanoparticles for sustained release of these fungicides.
3. Chemical Synthesis and Modification:
- The study by Bylund et al. (2012) discusses the bioactivation mechanism of phenyl methyl-isoxazole derivatives, which can inform the synthesis of related compounds.
- Jezierska et al. (2003) conducted experimental and theoretical structural studies on isoxazole derivatives, relevant for understanding the properties and potential applications of the compound .
4. Drug Delivery and Detection:
- Sun et al. (2021) explored the use of a metal-organic framework for drug delivery, indicating the potential use of similar compounds in pharmaceuticals.
5. Chromatography and Analysis:
- Research by Okamoto et al. (1990) on phenylcarbamates of cellulose and amylose for chromatographic optical resolution could inform the use of related compounds in analytical chemistry.
作用機序
Safety and Hazards
Carbamates can be toxic to humans and other organisms, with effects ranging from mild irritation to severe neurological effects depending on the specific compound and the level of exposure . They are also generally considered to be environmentally hazardous due to their toxicity to non-target organisms .
将来の方向性
Research into carbamates is ongoing, with efforts focused on developing safer and more effective compounds for use in agriculture and medicine. This includes research into novel synthesis methods, improved formulations, and better understanding of their mechanisms of action and environmental impacts .
特性
IUPAC Name |
[5-(chloromethyl)-1,2-oxazol-3-yl] N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c12-6-9-5-10(15-18-9)17-11(16)14-8-3-1-2-7(13)4-8/h1-5H,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXWHMZJQRBCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OC2=NOC(=C2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d]thiazol-5-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2993424.png)
![Methyl 5,5,7,7-tetramethyl-2-(thiophene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993425.png)
![N-[(6-Methoxypyridin-3-yl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2993426.png)
![2-(2-Phenoxyethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2993427.png)
![N-[(4-Methoxythian-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2993429.png)
![1-(4-fluorophenyl)-5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2993430.png)
![Ethyl 4-[[6,7-dimethoxy-2-(2-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2993432.png)

![4-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]morpholine](/img/structure/B2993438.png)

![2-(1-oxa-4-thia-8-azaspiro[4.5]decane-8-carbonyl)-4H-chromen-4-one](/img/structure/B2993440.png)

![3-(4-Methoxyphenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)propan-1-one](/img/structure/B2993443.png)
![N-Ethyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2993444.png)
